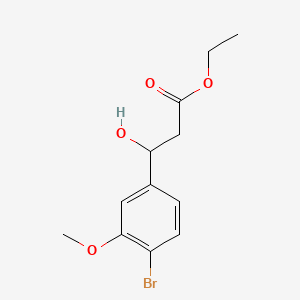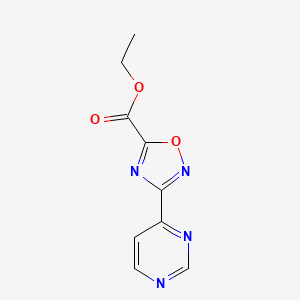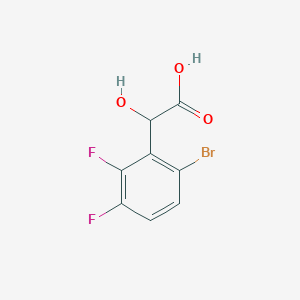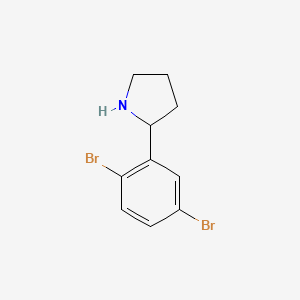
2-(2,5-Dibromophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dibromophenyl)pyrrolidine is an organic compound with the molecular formula C10H11Br2N It features a pyrrolidine ring substituted with a 2,5-dibromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)pyrrolidine typically involves the reaction of 2,5-dibromobenzaldehyde with pyrrolidine under specific conditions. One common method includes:
Condensation Reaction: 2,5-dibromobenzaldehyde is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dibromophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields amines or alcohols.
Applications De Recherche Scientifique
2-(2,5-Dibromophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dibromophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dibromophenyl)pyrrolidine
- 2-(3,5-Dibromophenyl)pyrrolidine
- 2-(2,5-Dichlorophenyl)pyrrolidine
Uniqueness
2-(2,5-Dibromophenyl)pyrrolidine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H11Br2N |
|---|---|
Poids moléculaire |
305.01 g/mol |
Nom IUPAC |
2-(2,5-dibromophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Br2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Clé InChI |
BEHCLHSTIWCBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
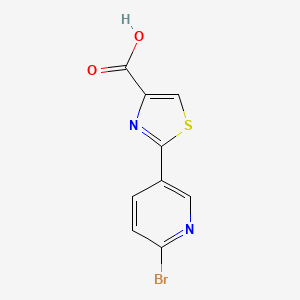
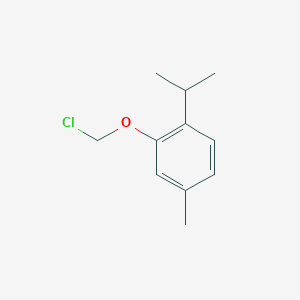
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)
